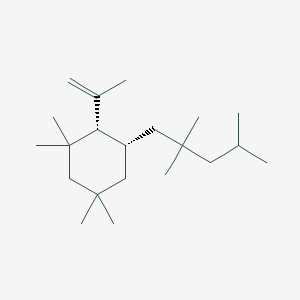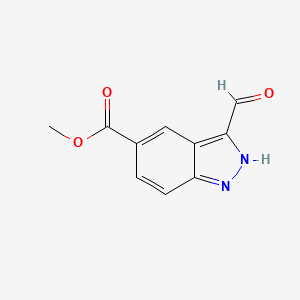
3-ホルミル-1H-インダゾール-5-カルボン酸メチル
概要
説明
Methyl 3-formyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a formyl group at the 3-position and a carboxylate ester at the 5-position of the indazole ring, making it a versatile intermediate in organic synthesis.
科学的研究の応用
Chemistry
Methyl 3-formyl-1H-indazole-5-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Indazole derivatives have shown promise in treating various conditions, including cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, Methyl 3-formyl-1H-indazole-5-carboxylate is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
Methyl 3-formyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
It is known that indazole derivatives can bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the target kinases .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-formyl-1H-indazole-5-carboxylate are likely to be those involving the target kinases. The inhibition, regulation, and/or modulation of these kinases can affect various cellular processes and pathways, leading to changes in cell behavior .
Result of Action
The result of the action of Methyl 3-formyl-1H-indazole-5-carboxylate would depend on its specific targets and the pathways it affects. Given its potential role in inhibiting, regulating, and/or modulating kinases, it could potentially have effects on cell behavior and could be involved in the treatment of diseases such as cancer .
Action Environment
The action of Methyl 3-formyl-1H-indazole-5-carboxylate can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . These factors could influence the compound’s stability, its ability to reach its target sites, and its overall efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes. For instance, the Fischer indole synthesis is a common method where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indazole ring.
Esterification: The carboxylate ester at the 5-position can be introduced via esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-formyl-1H-indazole-5-carboxylate may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-formyl-1H-indazole-5-carboxylate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents or organolithium compounds for nucleophilic addition to the formyl group.
Major Products
Oxidation: Methyl 3-carboxy-1H-indazole-5-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-indazole-5-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Methyl 1H-indazole-5-carboxylate: Lacks the formyl group at the 3-position.
3-Formyl-1H-indazole: Lacks the carboxylate ester at the 5-position.
Methyl 3-formyl-1H-indole-5-carboxylate: Contains an indole ring instead of an indazole ring.
Uniqueness
Methyl 3-formyl-1H-indazole-5-carboxylate is unique due to the presence of both the formyl and carboxylate ester groups, which confer distinct reactivity and biological activity
特性
IUPAC Name |
methyl 3-formyl-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIOVVZBFNGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650581 | |
| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797804-50-3 | |
| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


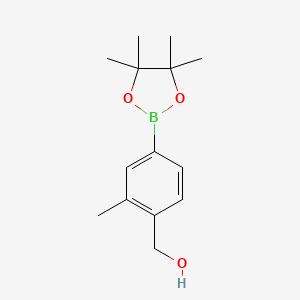
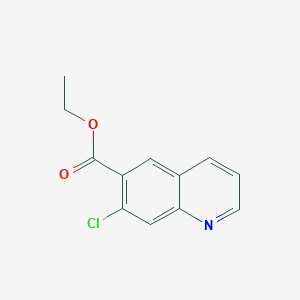
![(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1532872.png)
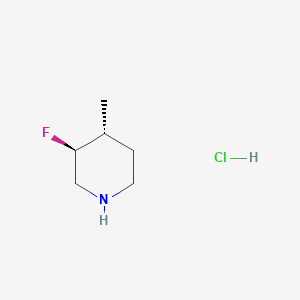
![[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B1532874.png)
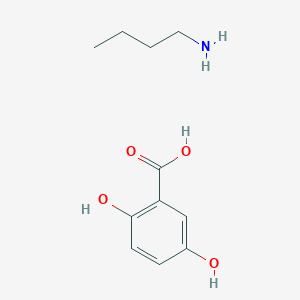
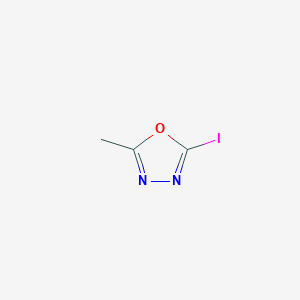
![6-Bromo-2-iodobenzo[d]thiazole](/img/structure/B1532877.png)
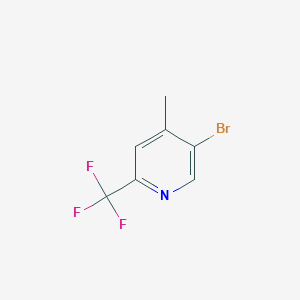
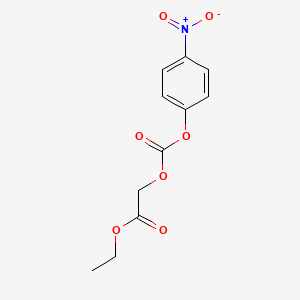
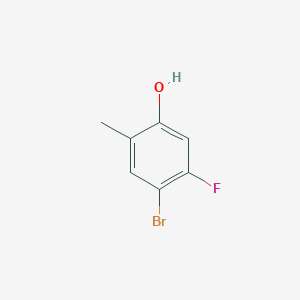
![4-(5-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532889.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1532890.png)
